2'-Cyclohexyl-1'-oxo-N-[2-(pyridin-2-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions, where a precursor molecule undergoes intramolecular reactions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl): Shares a cyclohexane ring but differs in functional groups and overall structure.
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: Contains a cyclohexane ring but with different substituents and functional groups.
Uniqueness
2’-Cyclohexyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C28H35N3O2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-cyclohexyl-1-oxo-N-(2-pyridin-2-ylethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C28H35N3O2/c32-26(30-20-16-21-11-7-10-19-29-21)25-23-14-5-6-15-24(23)27(33)31(22-12-3-1-4-13-22)28(25)17-8-2-9-18-28/h5-7,10-11,14-15,19,22,25H,1-4,8-9,12-13,16-18,20H2,(H,30,32) |
InChI Key |
LNZMBMZWQSFFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCCC4)C(=O)NCCC5=CC=CC=N5 |
Origin of Product |
United States |
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